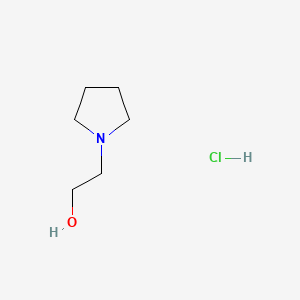

2-(Pyrrolidin-1-yl)ethanol hydrochloride

Description

Synthesis Analysis

The synthesis of related compounds, such as 1-phenyl-2-(2-pyridyl)ethanol, involves the Knoevenagel condensation reaction, which is a method for forming carbon-carbon double bonds . This reaction is typically performed without a catalyst or solvent, indicating a straightforward synthetic route that could potentially be adapted for the synthesis of 2-(Pyrrolidin-1-yl)ethanol hydrochloride. Additionally, the synthesis of 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol, a hypocholesteremic agent, demonstrates the versatility of pyridine-based ethanol compounds in drug development .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using techniques such as IR, 1H-NMR, and X-ray crystallography . These techniques provide detailed information about the bonding and configuration of the molecules. For instance, X-ray crystallography has revealed the presence of intermolecular hydrogen bonds in the crystal structures of these compounds, which can influence their stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of pyridine-based ethanol compounds includes their ability to act as protecting groups for carboxylic acids, which can be selectively removed either chemically under alkaline conditions or thermally . This indicates that similar pyrrolidinyl ethanol compounds might also serve as protecting groups or intermediates in complex chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based ethanol compounds are influenced by their molecular structure. For example, the presence of a pyridine group can confer stability under acidic conditions and resistance to catalytic hydrogenolysis . The intermolecular hydrogen bonds observed in the crystal structures of these compounds can also affect their melting points, solubility, and overall stability .

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .

Future Directions

properties

IUPAC Name |

2-pyrrolidin-1-ylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-6-5-7-3-1-2-4-7;/h8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSUZHUSIBQEHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2955-88-6 (Parent) | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20184750 | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30727-31-2 | |

| Record name | 1-Pyrrolidineethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30727-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030727312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrrolidineethanol, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B1295893.png)